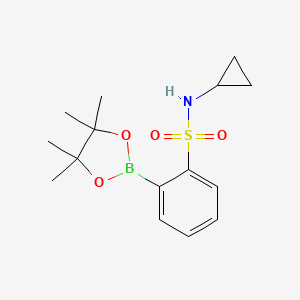

N-环丙基-2-(四甲基-1,3,2-二氧杂硼环-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide” is an organic compound with borate and sulfonamide groups . It has a molecular weight of 323.21 .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . A five-step substitution reaction was used to obtain a similar boronic acid derivative .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis, especially in the intermediates often used in boronic acid compounds . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis

The compound has a molecular weight of 323.21 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.科学研究应用

选择性抑制环氧合酶-2

一项研究探索了 4-(4-环烷基/芳基-恶唑-5-基)苯磺酰胺衍生物的合成,展示了它们选择性抑制环氧合酶-2 (COX-2) 酶的能力,环氧合酶-2 (COX-2) 酶是抗炎和镇痛药物的一个靶点。通过修饰苯环上磺酰胺基团的邻位,研究人员能够保持 COX-2 效力,同时显著提高 COX1/COX-2 选择性。这导致发现了一种有效的、高度选择性的、口服活性 COX-2 抑制剂 JTE-522,目前正在进行 II 期临床试验,用于治疗类风湿性关节炎、骨关节炎和急性疼痛 (Hiromasa Hashimoto 等,2002)。

作用机制

Target of Action

Compounds with similar structures have been used in transition metal-catalyzed suzuki-miyaura cross-coupling reactions .

Mode of Action

It’s known that compounds with boronic acid esters, like this one, can participate in suzuki-miyaura cross-coupling reactions due to their unique reactivity .

Biochemical Pathways

Boronic acid esters are known to be involved in protodeboronation .

Pharmacokinetics

Compounds with a cyclopropyl group have been reported to have significant effects on reducing metabolism .

Action Environment

It’s known that the compound should be stored in a refrigerated environment .

属性

IUPAC Name |

N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-7-5-6-8-13(12)22(18,19)17-11-9-10-11/h5-8,11,17H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBCHEKUSGLLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2998179.png)

![ethyl 2-[(2Z)-2-[(4-fluorobenzoyl)imino]-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2998183.png)

![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)

![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B2998187.png)

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)

![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2998195.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B2998196.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2998200.png)

![N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2998202.png)